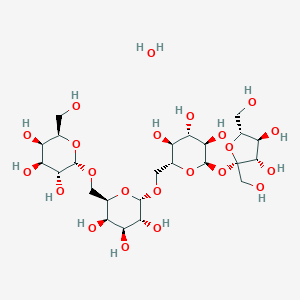

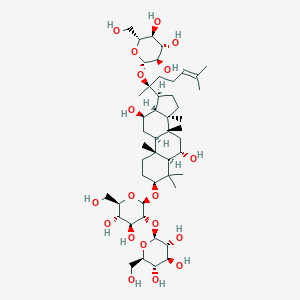

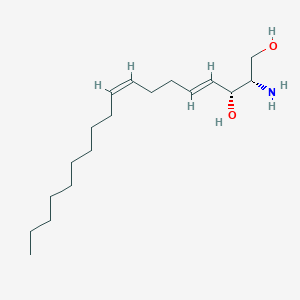

Vinaginsenoside R4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vinaginsenoside R4 is a minor ginsenoside isolated from the leaves of hydroponic Panax ginseng. It is a type of saponin, which are glycosides with a distinctive structure that includes a sugar moiety attached to a triterpene or steroid aglycone. This compound has shown potential in inhibiting melanin biosynthesis without cytotoxic effects, making it a promising candidate for skin whitening applications .

作用机制

人参皂苷 R4 的作用机制涉及它与调节黑色素生物合成和神经保护的分子靶标和途径的相互作用。 在黑色素生成中,人参皂苷 R4 抑制参与黑色素产生的酶的活性,导致色素沉着减少 。 在神经保护中,它调节 PI3K/Akt/GSK-3β 信号通路,减少神经细胞的氧化应激和凋亡 。这种双重机制突出了它在化妆品和治疗应用中的潜力。

生化分析

Biochemical Properties

Vinaginsenoside R4 has been found to interact with various biomolecules. It has an inhibitory effect on melanin biosynthesis, suggesting that it interacts with enzymes involved in this process

Cellular Effects

This compound has been shown to have effects on various types of cells. It has an inhibitory effect on melanin biosynthesis without any cytotoxic effects on melan-a cells . Furthermore, it enhances the depigmentation on the zebrafish , indicating its influence on cell function and cellular processes.

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation

Temporal Effects in Laboratory Settings

It has been observed that this compound has an inhibitory effect on melanin biosynthesis

Metabolic Pathways

It is known that the absorption and bioavailability of ginsenosides, such as this compound, mainly depend on an individual’s gastrointestinal bioconversion abilities

准备方法

人参皂苷 R4 通常从水培人参叶中分离出来。 分离过程包括几个步骤,包括使用快原子轰击质谱 (FAB-MS)、一维核磁共振 (NMR)、二维核磁共振和红外 (IR) 光谱等光谱方法进行提取、纯化和鉴定

化学反应分析

人参皂苷 R4 经历各种化学反应,包括水解、水合加成反应和脱水。这些反应可以导致形成不同的 Ginsenosides 和相关化合物。 例如,碱性条件可以通过水解和脱水产生 Rh16、Rh3、Rh1、F4 和 Rk1 等化合物 。这些反应中常用的试剂包括酸、碱和酶,它们促进皂苷结构的分解和转化。

科学研究应用

人参皂苷 R4 在化学、生物学、医学和工业等领域有几个科学研究应用。 在生物医学研究中,由于其对黑色素生物合成的抑制作用,它已被研究作为一种潜在的皮肤美白剂 。 此外,人参皂苷 R4 通过 PI3K/Akt/GSK-3β 信号通路减轻 6-羟基多巴胺诱导的 PC12 细胞神经毒性,显示出神经保护作用

相似化合物的比较

人参皂苷 R4 与其他次要人参皂苷如人参皂苷 Rh6 和人参皂苷 R13 类似,这些皂苷也从人参中分离出来 。这些化合物具有结构相似性,并表现出可比的生物活性,如黑色素生成抑制。人参皂苷 R4 在其对黑色素生物合成的特定抑制作用及其神经保护特性方面是独一无二的。 其他类似化合物包括人参皂苷 Rc、Rg1、Rd 和 Rb3 等主要人参皂苷,它们在人参中含量更高,但可能没有与人参皂苷 R4 相同的特定应用 .

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-6,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)63-42)22-11-15-46(6)30(22)23(52)16-28-45(5)14-12-29(44(3,4)40(45)24(53)17-47(28,46)7)65-43-39(36(59)33(56)27(20-51)64-43)66-41-37(60)34(57)31(54)25(18-49)62-41/h10,22-43,49-61H,9,11-20H2,1-8H3/t22-,23+,24-,25+,26+,27+,28+,29-,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,45+,46+,47+,48-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJAEODBOCLNBU-GYMUUCMZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B150562.png)